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An in-depth review of the safety and tolerability of the novel ATR inhibitor ART0380
(alnodesertib) in comparison to other agents in its class, supported by available clinical trial

data. This guide is intended for researchers, scientists, and drug development professionals.

ART0380 (alnodesertib) is a potent and selective inhibitor of the Ataxia-Telangiectasia and

Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR)

pathway. By targeting ATR, ART0380 aims to induce synthetic lethality in cancer cells with

specific DDR deficiencies or high levels of replication stress. As with any novel therapeutic, a

thorough understanding of its safety profile is paramount. This guide provides a comparative

analysis of the safety data for ART0380 from early-phase clinical trials, juxtaposed with other

investigational ATR inhibitors, to offer a comprehensive overview for the scientific community.

Executive Summary of Safety Profile
Clinical data to date indicates that ART0380, both as a monotherapy and in combination with

chemotherapy, possesses a manageable and predictable safety profile. The most frequently

observed treatment-related adverse events (TRAEs) are hematological in nature, which is a

known class effect of ATR inhibitors. These toxicities have been described as predictable,

manageable, and reversible[1].

In combination with low-dose irinotecan, ART0380 has demonstrated a favorable safety profile,

proving to be well-tolerated and suitable for long-term administration[2]. Similarly, when

combined with gemcitabine, the safety profile was as expected, with manageable and

reversible hematological toxicities and no signs of off-target effects.
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Quantitative Safety Analysis: ART0380 and
Comparators
The following tables summarize the treatment-related adverse events (TRAEs) observed in

clinical trials of ART0380 and other ATR inhibitors. Data is presented for both monotherapy and

combination therapy settings to provide a comprehensive comparison. All adverse events are

graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Table 1: Treatment-Related Adverse Events (TRAEs) for ART0380 (Alnodesertib)
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Adverse Event ART0380 + Irinotecan (STELLA Trial)

Any Grade (%)

Neutropenia 53

Anemia 41

Fatigue 34

Diarrhea 31

Nausea 28

Vomiting 21

Decreased Appetite 14

Alopecia 12

Hypomagnesemia 10

Abdominal Pain 10

Grade ≥3 (%)

Neutropenia 45

Anemia 19

Fatigue 2

Diarrhea 2

Nausea 2

Hypomagnesemia 2

Hypokalemia 2

Asthenia 2

Abdominal Pain 2

Data from the Phase 1/2a STELLA trial (NCT04657068) at the recommended Phase 2 dose

(RP2D) of 200 mg ART0380 on days 1-3 and 8-10, and 60 mg/m² irinotecan on days 1 and 8
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of a 21-day cycle.

Note: While ART0380 has been studied as a monotherapy in the STELLA trial (NCT04657068)

and the ARTIST trial (NCT05798611), specific quantitative data on adverse events from the

monotherapy arms were not publicly available at the time of this review. Qualitative descriptions

from these studies indicate a "predictable and manageable safety profile" with "on-target

anemia" being "predictable, manageable, and reversible"[1].

Table 2: Treatment-Related Adverse Events (TRAEs) for Comparator ATR Inhibitors

Adverse Event Elimusertib (Monotherapy)
Ceralasertib
(Monotherapy)

Any Grade (%)

Anemia 65.7 (Grade ≥3) N/A

Neutropenia 47.6 (Grade ≥3) N/A

Grade ≥3 (%)

Anemia 65.7 Hematological (dose-limiting)

Neutropenia 34.3 (Grade 3), 13.3 (Grade 4) N/A

Thrombocytopenia N/A N/A

Data for Elimusertib from a Phase 1b trial (NCT03188965). Data for Ceralasertib from the

PATRIOT Phase 1 study (NCT02223923), which reported dose-limiting hematological toxicity

with continuous dosing.

Table 3: Grade ≥3 TRAEs for Comparator ATR Inhibitors in Combination Therapy
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Adverse Event
Elimusertib +
FOLFIRI

Ceralasertib +
Carboplatin

Ceralasertib +
Durvalumab

Ceralasertib +
Paclitaxel

Grade ≥3 (%)

Neutropenia Most common 25 6.7 30

Anemia N/A 39 35.5 23

Thrombocytopeni

a
N/A 36 35.5 9

Leukopenia Most common N/A N/A N/A

Lymphopenia Most common N/A N/A N/A

Mucositis Most common N/A N/A N/A

Febrile

Neutropenia
DLT N/A N/A N/A

DLT: Dose-Limiting Toxicity. FOLFIRI: Folinic acid, Fluorouracil, Irinotecan.

Experimental Protocols for Safety Assessment
The safety and tolerability of ART0380 were primarily evaluated in the Phase 1/2a STELLA trial

(NCT04657068), an open-label, multi-center study in patients with advanced or metastatic solid

tumors.

Key aspects of the safety assessment methodology include:

Primary Objective: To determine the safety, tolerability, and recommended Phase 2 dose

(RP2D) of ART0380 as a monotherapy and in combination with gemcitabine or irinotecan.

Adverse Event Monitoring: All adverse events (AEs) were recorded from the time of informed

consent until 30 days after the last dose of study treatment. AEs were graded according to

the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE)

version 5.0.
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Safety Assessments: Safety monitoring included regular physical examinations, vital sign

measurements, electrocardiograms (ECGs), and comprehensive laboratory tests

(hematology, clinical chemistry, and urinalysis) at baseline and at specified intervals

throughout the study.

Dose-Limiting Toxicity (DLT) Evaluation: In the dose-escalation phase, DLTs were assessed

during the first cycle of treatment to determine the maximum tolerated dose (MTD).

Data and Safety Monitoring: An independent Data and Safety Monitoring Board (DSMB) was

responsible for periodically reviewing the safety data to ensure the well-being of the study

participants.

Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approach, the following diagrams

have been generated using the Graphviz DOT language.
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Caption: Mechanism of action of ART0380 in the ATR signaling pathway.
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Caption: Clinical trial workflow for safety assessment of ART0380.
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Discussion and Conclusion
The available data suggests that ART0380 (alnodesertib) has a safety profile consistent with

the ATR inhibitor class, characterized primarily by manageable hematological toxicities. When

compared to other ATR inhibitors in development, the types of adverse events observed with

ART0380 are similar. Notably, the combination of ART0380 with low-dose irinotecan appears

to be well-tolerated, which is a promising finding given that combinations of other ATR inhibitors

with full-dose chemotherapy have sometimes led to significant myelosuppression and dose-

limiting toxicities.

The lack of publicly available, detailed quantitative safety data for ART0380 monotherapy is a

current limitation in providing a complete head-to-head comparison of its intrinsic safety profile

against other ATR inhibitors. As more data from ongoing and future clinical trials become

available, a more definitive comparative safety assessment will be possible.

In conclusion, the early clinical data for ART0380 are encouraging from a safety perspective,

supporting its continued development as a monotherapy and in combination regimens for the

treatment of cancers with specific molecular vulnerabilities. Further investigation is warranted to

fully characterize its long-term safety and to identify optimal combination partners and patient

populations.
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profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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